REACTION_CXSMILES
|
[NH2:1][C:2]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:14][C:15](=[CH2:18])[CH:16]=O>C(O)(=O)C>[CH3:18][C:15]1[CH:14]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:1][CH:16]=1
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Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
NC(=CC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)=C
|
Name
|
four
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was reacted at 80° to 85° C. for 5 hours
|
Duration
|
5 h
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Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
DISTILLATION
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Details
|
the reaction mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |